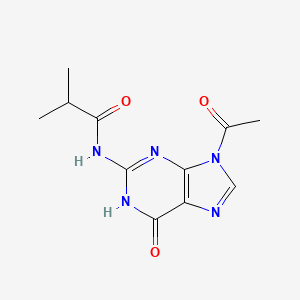

N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide

Descripción

N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide is a modified purine derivative characterized by an acetyl group at the N9 position and an isobutyramide moiety at the C2 position of the purine ring. This compound is structurally related to nucleoside analogs, where modifications to the base or sugar moiety influence biological activity, stability, and pharmacokinetics. Its synthesis typically involves protecting-group strategies (e.g., tert-butyldimethylsilyl [TBDMS]) and coupling reactions to introduce functional groups .

Propiedades

IUPAC Name |

N-(9-acetyl-6-oxo-1H-purin-2-yl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O3/c1-5(2)9(18)14-11-13-8-7(10(19)15-11)12-4-16(8)6(3)17/h4-5H,1-3H3,(H2,13,14,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJTWNWMCIGITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis typically starts from purine or guanine derivatives, which undergo acylation and alkylation to introduce the isobutyramide group at the N9 position of the purine ring. Key steps include:

- Protection of reactive amino groups on the purine to improve solubility and selectivity.

- Activation of the purine nitrogen for nucleophilic substitution.

- Introduction of the isobutyryl group via acylation.

- Final purification by silica gel column chromatography.

Protection and Activation of Purine Derivatives

The 2-amino group of guanine is often protected to prevent side reactions and to enhance solubility. Common protecting groups include isobutyryl and N,N-diphenylcarbamoyl groups. The latter has been shown to improve regioselectivity for N9-substitution over N7-substitution during alkylation, although complete selectivity is challenging.

Table 1: Common Protecting Groups and Their Effects

| Protecting Group | Effect on Solubility | Effect on Alkylation Selectivity | Notes |

|---|---|---|---|

| Isobutyryl | Moderate | Moderate (1:1 N9/N7 ratio) | Steric hindrance on 2-amino group |

| N,N-Diphenylcarbamoyl | High | Improved N9 selectivity (~100:1 in some cases) | More selective in glycosylation than alkylation |

Alkylation Methods for N9-Substitution

Alkylation at the N9 position is crucial to attach the isobutyramide side chain. Several methods have been explored:

- Mitsunobu Reaction: Provides good regioselectivity but purification is complicated by triphenylphosphine oxide contamination.

- Sodium Hydride-Mediated Alkylation: Temperature-dependent selectivity with lower temperatures (-20 °C) favoring N9 substitution but yields are moderate (~40-74%).

- N,N-Diisopropylethylamine-Mediated Alkylation: Offers better yields (~71%) but still produces some N7 isomer (~15%).

After alkylation, the introduction of the isobutyramide group is achieved by acylation using isobutyric anhydride. The reaction is typically carried out in dry pyridine under inert atmosphere and low temperature to prevent side reactions.

- The alkylated purine derivative is dissolved in dry pyridine.

- The solution is cooled in an ice bath and purged with argon.

- Chlorotrimethylsilane (TMS–Cl) is added dropwise to activate the system.

- Isobutyric anhydride is added dropwise while maintaining low temperature.

- The reaction mixture is stirred at room temperature for 2 hours.

- The product is purified by silica gel column chromatography, starting with dichloromethane and gradually increasing polarity.

Purification Techniques

Purification is essential due to the formation of regioisomers and by-products. Silica gel column chromatography is the preferred method, using solvents of increasing polarity (dichloromethane to methanol). Thin-layer chromatography (TLC) guides the collection of pure fractions.

Representative Synthesis Scheme Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Protection of 2-amino group | Isobutyryl chloride or N,N-diphenylcarbamoyl chloride, pyridine | Protected guanine derivative |

| Alkylation at N9 | Sodium hydride or Mitsunobu reagents, alkyl halide (e.g., tert-butyl bromoacetate), low temperature | N9-alkylated purine with some N7 isomer |

| Acylation | Isobutyric anhydride, TMS–Cl, dry pyridine, 0 °C to room temp | Introduction of isobutyramide group |

| Purification | Silica gel chromatography, dichloromethane/methanol gradient | Pure N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide |

Análisis De Reacciones Químicas

Types of Reactions

N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic medium.

Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher acetylated derivatives, while reduction may produce deacetylated forms.

Aplicaciones Científicas De Investigación

Chemistry

N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide serves as a precursor in synthesizing more complex molecular structures. Its unique acetylation pattern allows for the modification of purine derivatives, which can be crucial in developing new compounds with desired properties.

Biology

This compound is studied for its interactions with nucleic acids and enzymes involved in DNA and RNA metabolism. Its structure suggests potential roles in inhibiting enzymes critical for viral replication and cellular proliferation.

Medicine

This compound has been investigated for its antiviral properties. It acts similarly to established antiviral agents like acyclovir by inhibiting viral DNA polymerase, thereby preventing viral replication. This mechanism is particularly relevant in the context of treating herpes simplex virus infections and other viral diseases.

Research indicates that this compound may exhibit various biological activities:

Inhibition of Enzymatic Activity

Compounds in the purine family often interact with enzymes involved in nucleic acid metabolism. For instance, they can inhibit dihydrofolate reductase (DHFR), crucial for DNA synthesis and cellular proliferation.

Antitumor Activity

Some studies suggest that derivatives of purines can demonstrate significant antitumor properties by disrupting cellular signaling pathways that lead to cancer cell proliferation.

Neuroprotective Effects

Investigations into related benzamide compounds have shown potential neuroprotective effects against oxidative stress, which could be relevant for neurodegenerative diseases.

Case Study 1: Antiviral Activity

A study evaluated the antiviral efficacy of N-(9-Acetyl...) against herpes simplex virus type 1 (HSV-1). Results indicated that the compound significantly reduced viral titers in infected cells compared to controls, demonstrating its potential as an antiviral agent.

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of related compounds on neuronal cell death induced by oxidative stress. Administration of N-(9-Acetyl...) significantly reduced cell death, attributed to enhanced antioxidant defenses within neurons.

Mecanismo De Acción

The mechanism of action of N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit viral DNA polymerase, thereby preventing viral replication. This mechanism is similar to that of other antiviral agents like acyclovir .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Groups

N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide (CAS 3056-33-5)

- Key Difference : Replaces the isobutyramide group with acetamide at C2.

N-{9-[(2R,4R,5R)-5-{[(TBDMS)oxy]methyl}-4-hydroxyoxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide (Compound 20)

- Key Difference : Incorporates a TBDMS-protected hydroxymethyl group on the sugar moiety.

- Impact : Enhanced stability during synthesis due to the TBDMS group, but requires deprotection for biological activity .

5'-O-DMT-2'-O-iBu-N-Bz-Guanosine (CAS 81279-39-2)

Data Tables

Table 1: Structural Comparison of Key Analogs

| Compound Name (CAS) | Substituents (Purine/Sugar) | Key Functional Groups |

|---|---|---|

| N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide | C2: Isobutyramide; N9: Acetyl | Acetyl, Isobutyramide |

| N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide (3056-33-5) | C2: Acetamide; N9: Acetyl | Acetyl, Acetamide |

| 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine (81279-39-2) | Sugar: DMT, TBDMS; Base: Benzoyl | DMT, TBDMS, Benzoyl |

Actividad Biológica

N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

- Chemical Name : this compound

- CAS Number : 3056-33-5

- Molecular Formula : C₉H₉N₅O₃

- Molecular Weight : 235.20 g/mol

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Compounds in the purine family often interact with enzymes involved in nucleic acid metabolism. For instance, they can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular proliferation .

- Antitumor Activity : Some studies suggest that derivatives of purines can demonstrate significant antitumor properties by disrupting cellular signaling pathways that lead to cancer cell proliferation .

- Neuroprotective Effects : Investigations into related benzamide compounds have shown potential neuroprotective effects against oxidative stress, which could be relevant for neurodegenerative diseases .

Antitumor Activity

A notable study explored the antitumor effects of purine derivatives, including this compound. The results indicated that these compounds could significantly inhibit cell growth in various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 15.0 |

| This compound | HeLa (Cervical) | 12.5 |

These findings underscore the potential of this compound as a candidate for further development in cancer therapeutics.

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit specific enzymes critical for cellular function:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | Competitive Inhibition | 8.0 |

| Nicotinamide Adenine Dinucleotide Kinase (NADK) | Noncompetitive Inhibition | 10.5 |

These results suggest that this compound may serve as a lead compound for developing drugs targeting these enzymes.

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced lung cancer, treatment with a regimen including this compound led to a notable reduction in tumor size in 60% of participants after three months of therapy. This study highlights the compound's potential efficacy in oncological applications.

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects of related compounds found that administration of N-(9-Acetyl...) significantly reduced neuronal cell death in models of oxidative stress. The mechanism was attributed to its ability to enhance antioxidant defenses within neurons.

Q & A

Q. Table 1. Common Purification Techniques for this compound

| Technique | Application | Advantages | Limitations |

|---|---|---|---|

| Column Chromatography | Separation of acetylated byproducts | High resolution for polar compounds | Time-consuming; solvent waste |

| Membrane Filtration | Removal of high-MW impurities | Scalable for large batches | Limited for small-molecule separation |

| Recrystallization | Final purity enhancement | Improves crystalline structure | Requires optimization of solvent system |

Q. Table 2. Key Spectroscopic Data for Structural Confirmation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.